molecular formula C14H16F2O3 B1325912 Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate CAS No. 898752-40-4

Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate

Cat. No. B1325912
M. Wt: 270.27 g/mol
InChI Key: YYQROGWZAYKEAF-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its relevance or use in various fields .


Synthesis Analysis

Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, reactivity, etc .

Scientific Research Applications

Polymorphism Studies

  • A study characterizes polymorphic forms of a related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, using spectroscopic and diffractometric techniques. These forms exhibit similar spectra and diffraction patterns, highlighting the challenges in analytical characterization of such compounds (Vogt et al., 2013).

Stereoselective Hydrogenation in Statin Synthesis

  • Research discusses the synthesis and stereoselective hydrogenation of a statin precursor, Ethyl (5S)‐5,6‐Isopropylidenedioxy‐3‐oxohexanoate, demonstrating its role in the large-scale preparation of statins, which are crucial in pharmacological applications (Tararov et al., 2006).

Bioreduction Studies

  • A study on alkyl 6-chloro-3-oxohexanoates, closely related to Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate, explores their reduction using bakers' yeast. This work is significant for understanding the enantioselectivity in reductions and its application in synthesizing biochemically relevant compounds like (R)-(+)-α-lipoic acid (Gopalan & Jacobs, 1990).

Safety And Hazards

The safety and hazards associated with the compound are studied. This includes understanding its toxicity, environmental impact, handling precautions, and disposal methods .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified or used in the development of new materials or drugs .

properties

IUPAC Name

ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2O3/c1-2-19-14(18)6-4-3-5-13(17)10-7-11(15)9-12(16)8-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQROGWZAYKEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645586
Record name Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate

CAS RN

898752-40-4
Record name Ethyl 3,5-difluoro-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898752-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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